molecular formula C10H14N2O B1523449 2-(4-Aminophenyl)-2-methylpropanamide CAS No. 1229705-49-0

2-(4-Aminophenyl)-2-methylpropanamide

Cat. No.: B1523449
CAS No.: 1229705-49-0
M. Wt: 178.23 g/mol
InChI Key: PPTJZCLHYPQDSJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

The design and synthesis of related compounds, such as MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, show significant promise in cancer therapy. These inhibitors selectively target HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Antihistaminic Activities

Derivatives of related compounds have been synthesized and evaluated for their antihistaminic and anticholinergic activities. This research provides insights into the therapeutic potential of 2-methylpropanamide derivatives for treating allergies and related conditions (Arayne et al., 2017).

HIV-1 Protease Inhibition

Compounds structurally similar to 2-(4-Aminophenyl)-2-methylpropanamide, featuring imidazole-derived peptide bond replacements, have been investigated for their potential as HIV-1 protease inhibitors. These studies emphasize the significance of structural mimics in enhancing pharmacokinetic properties and oral bioavailability, crucial for developing effective HIV treatments (Abdel-Meguid et al., 1994).

Anticonvulsant Activity

Research into the anticonvulsant activity of enaminones provides valuable insights into the potential neurological applications of this compound derivatives. These studies focus on the structure-activity correlations necessary for minimizing toxicity while maximizing therapeutic benefits (Scott et al., 1993).

Immunomodulation

Investigations into the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols reveal the potential of similar compounds in organ transplantation and treatment of autoimmune diseases. These studies highlight the importance of specific structural features for potent immunosuppressive activity (Kiuchi et al., 2000).

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenyl)-2-methylpropanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of substituted benzothiazoles, which have shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to specific sites on these biomolecules, influencing their function .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific cell type and cellular processes involved . For example, it has been shown to have potent antibacterial activity, suggesting that it may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may perturb the cytoplasmic membrane and have an intracellular mode of action .

Temporal Effects in Laboratory Settings

It is known that the compound has potent antibacterial activity, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTJZCLHYPQDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229705-49-0
Record name 2-(4-aminophenyl)-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.